molecular formula C4HBrClF5O B14615065 1-Bromo-2-[chloro(fluoro)methoxy]-1,2,3,3-tetrafluorocyclopropane CAS No. 58707-66-7

1-Bromo-2-[chloro(fluoro)methoxy]-1,2,3,3-tetrafluorocyclopropane

Cat. No.: B14615065
CAS No.: 58707-66-7
M. Wt: 275.40 g/mol
InChI Key: JFFFXUMJKKNBJR-UHFFFAOYSA-N
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Description

1-Bromo-2-[chloro(fluoro)methoxy]-1,2,3,3-tetrafluorocyclopropane is an organofluorine compound characterized by the presence of bromine, chlorine, and fluorine atoms attached to a cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-2-[chloro(fluoro)methoxy]-1,2,3,3-tetrafluorocyclopropane typically involves multiple steps, starting from readily available precursors. One common method includes the halogenation of a cyclopropane derivative, followed by the introduction of the chloro(fluoro)methoxy group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, to ensure consistent quality and efficiency. The choice of raw materials and reagents is also crucial to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-[chloro(fluoro)methoxy]-1,2,3,3-tetrafluorocyclopropane can undergo various chemical reactions, including:

    Substitution Reactions: The bromine or chlorine atoms can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.

    Addition Reactions: The cyclopropane ring can participate in addition reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve the desired products with high selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various halogenated derivatives, while oxidation and reduction reactions can produce different functionalized cyclopropane compounds.

Scientific Research Applications

1-Bromo-2-[chloro(fluoro)methoxy]-1,2,3,3-tetrafluorocyclopropane has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-Bromo-2-[chloro(fluoro)methoxy]-1,2,3,3-tetrafluorocyclopropane involves its interaction with specific molecular targets and pathways. The presence of multiple halogen atoms can influence its reactivity and binding affinity to various substrates. The compound may act as an electrophile or nucleophile, depending on the reaction conditions, and can participate in various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-2-fluorobenzene: A simpler halogenated compound with similar reactivity.

    1,1,2-Trichloromethane: Another halogenated compound with different substitution patterns.

Uniqueness

1-Bromo-2-[chloro(fluoro)methoxy]-1,2,3,3-tetrafluorocyclopropane is unique due to the combination of bromine, chlorine, and fluorine atoms on a cyclopropane ring. This unique structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

58707-66-7

Molecular Formula

C4HBrClF5O

Molecular Weight

275.40 g/mol

IUPAC Name

1-bromo-2-[chloro(fluoro)methoxy]-1,2,3,3-tetrafluorocyclopropane

InChI

InChI=1S/C4HBrClF5O/c5-2(8)3(9,10)4(2,11)12-1(6)7/h1H

InChI Key

JFFFXUMJKKNBJR-UHFFFAOYSA-N

Canonical SMILES

C(OC1(C(C1(F)Br)(F)F)F)(F)Cl

Origin of Product

United States

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